The synthesis of 2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide is described in detail in the paper titled "Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors" []. The synthesis involves a multi-step process starting from commercially available starting materials. The key step involves the coupling of a suitably substituted indazole derivative with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction conditions and specific reagents employed in the synthesis are outlined in the paper.
The molecular structure of 2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry []. The molecule consists of a central sulfonamide group (-SO2NH-) linking a 2,5-dichloro-4-methoxyphenyl ring and an indazole moiety. The indazole system is essentially planar [].
The mechanism of action of 2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide has been investigated in the context of its inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) []. The study employed molecular docking simulations to understand the interactions between the compound and the active site of VEGFR-2. The results suggest that the compound exhibits favorable binding interactions with key amino acid residues within the active site, potentially explaining its inhibitory activity.
2,5-Dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide has shown promising results as a potential inhibitor of VEGFR-2 []. VEGFR-2 plays a critical role in angiogenesis, the process of new blood vessel formation. Targeting VEGFR-2 has become an attractive strategy for developing anticancer therapies. The inhibitory activity of this compound against VEGFR-2 highlights its potential as a lead compound for developing novel anticancer agents.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4